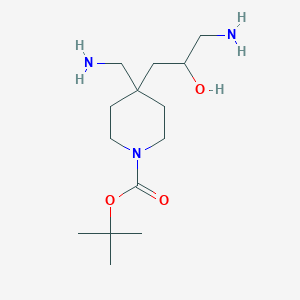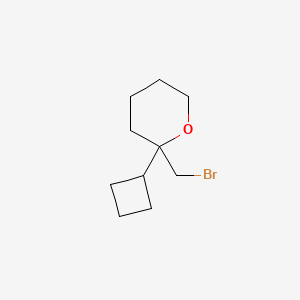
2-(Bromomethyl)-2-cyclobutyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2-cyclobutyloxane is an organic compound characterized by a bromomethyl group attached to a cyclobutyloxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-cyclobutyloxane typically involves the bromination of a cyclobutyloxane precursor. One common method is the reaction of cyclobutyloxane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process . The reaction is usually carried out in an inert solvent like dichloromethane or acetone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2-cyclobutyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted cyclobutyloxane derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclobutyloxane derivatives with different functional groups, such as alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclobutyloxane derivatives with methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products
The major products formed from these reactions include various substituted cyclobutyloxane derivatives, which can be further utilized in synthetic chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2-cyclobutyloxane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2-cyclobutyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, allowing the compound to interact with various molecular targets and pathways. The cyclobutyloxane ring provides structural stability and influences the compound’s reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a cyclobutyloxane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
1,2-Dibromocyclopentane: A cycloalkane with two bromine atoms, exhibiting different reactivity and properties compared to 2-(Bromomethyl)-2-cyclobutyloxane.
Uniqueness
This compound is unique due to its cyclobutyloxane ring, which imparts distinct chemical and physical properties. The presence of the bromomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H17BrO |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
2-(bromomethyl)-2-cyclobutyloxane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(9-4-3-5-9)6-1-2-7-12-10/h9H,1-8H2 |
InChI-Schlüssel |
SRYPGGJBIHUQMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)(CBr)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


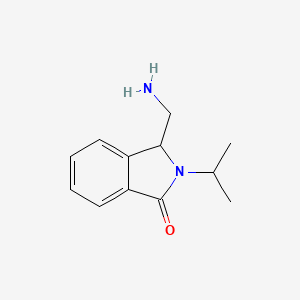

![4-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13219089.png)
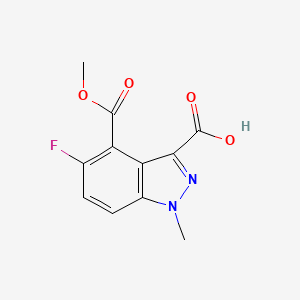
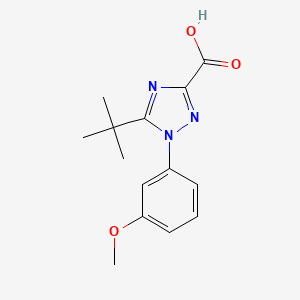
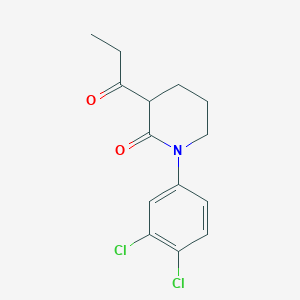



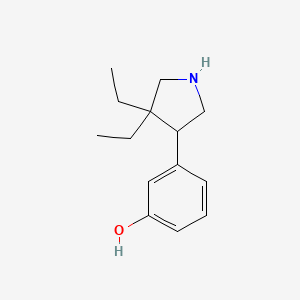

![4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219158.png)
![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)
